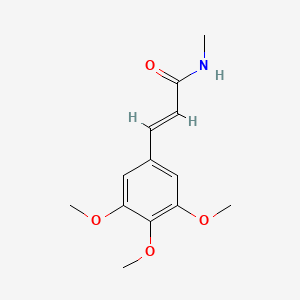

Cinnamamide, N-methyl-3,4,5-trimethoxy-

説明

Overview of the Cinnamamide (B152044) Scaffold in Medicinal Chemistry

The cinnamamide (cinnamic acid amide) framework is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in the structure of numerous natural products and synthetic compounds. researchgate.netnih.gov This structural motif serves as a versatile template for the design and synthesis of new drug-like molecules due to its capacity for diverse chemical modifications and its ability to interact with various biological targets. researchgate.netnih.govnih.gov

The inherent chemical features of the cinnamamide scaffold, including an aromatic ring, a reactive Michael acceptor, and an amide function, allow for multiple points of substitution. researchgate.netnih.gov This structural flexibility enables researchers to modulate the physicochemical and pharmacological properties of its derivatives to optimize their activity and selectivity for specific molecular targets. nih.gov

Academic research has extensively documented a broad spectrum of biological activities associated with cinnamamide derivatives. researchgate.netmdpi.com These activities are often influenced by the nature and position of substituents on both the phenyl ring and the amide nitrogen. researchgate.netresearchgate.net The wide-ranging pharmacological potential of this scaffold continues to drive its investigation for various therapeutic applications. nih.govashdin.com

Table 1: Reported Biological Activities of Cinnamamide Derivatives

| Biological Activity | Therapeutic Area | Reference(s) |

|---|---|---|

| Anticancer | Oncology | researchgate.netnih.govashdin.com |

| Antimicrobial / Antifungal | Infectious Diseases | researchgate.netashdin.com |

| Anti-inflammatory | Inflammation | nih.govnih.govashdin.com |

| Neuroprotective | Neurology | nih.govmdpi.com |

| Anticonvulsant | Neurology | nih.govnih.gov |

| Antiviral | Infectious Diseases | researchgate.netnih.gov |

| Antitubercular | Infectious Diseases | researchgate.netnih.gov |

| Antimalarial | Infectious Diseases | researchgate.netnih.gov |

Significance of the Trimethoxyphenyl Moiety in Bioactive Compounds

The 3,4,5-trimethoxyphenyl (TMP) group is a crucial pharmacophoric feature present in a variety of biologically active compounds. nih.gov It is a derivative of 3,4,5-trimethoxycinnamic acid (TMCA), an active metabolite isolated from the root of Polygala tenuifolia, a plant used in traditional medicine. nih.govmdpi.com The TMP moiety itself is a key structural element responsible for the biological effects of many natural and synthetic molecules. nih.govnih.gov

One of the most significant roles of the TMP moiety is as a tubulin-binding element. nih.gov It is a characteristic feature of many colchicine-binding site inhibitors, which interfere with microtubule polymerization, a critical process in cell division. This mechanism is a validated target for anticancer therapies. nih.govnih.gov The presence of the three methoxy (B1213986) groups on the phenyl ring is often essential for this potent antitubulin activity. nih.gov

Beyond its role in oncology, derivatives containing the trimethoxyphenyl group have been investigated for a wide array of other pharmacological activities. nih.govnih.gov Research has demonstrated that compounds incorporating this moiety possess potential antiviral, anti-inflammatory, neuroprotective, anticonvulsant, and sedative properties. nih.govmdpi.com The versatility of the TMP group makes it a valuable component in the design of new therapeutic agents. nih.govacs.org

Table 2: Selected Research Areas for Trimethoxyphenyl-Containing Compounds

| Research Area | Example Bioactivity | Reference(s) |

|---|---|---|

| Oncology | Tubulin Polymerization Inhibition | nih.govnih.govmdpi.com |

| Neurology | Anticonvulsant, Neuroprotective | nih.govmdpi.comresearchgate.net |

| Infectious Diseases | Antiviral | nih.govnih.gov |

| Inflammation | Anti-inflammatory | mdpi.comnih.gov |

Rationale for Scholarly Investigation of N-methyl-3,4,5-trimethoxy-cinnamamide

The scholarly rationale for investigating the specific compound, Cinnamamide, N-methyl-3,4,5-trimethoxy-, stems from the strategic combination of the aforementioned bioactive scaffolds: the cinnamamide core and the 3,4,5-trimethoxyphenyl moiety, further modified by an N-methyl group. This molecular architecture represents a logical step in drug design, aiming to synthesize novel compounds with potentially enhanced or unique pharmacological profiles. nih.govresearchgate.net

The hybridization of these two pharmacophores is a recognized strategy in medicinal chemistry. acs.org The cinnamamide linker provides a structurally robust and modifiable connection between the TMP ring, known for targeting key cellular components like tubulin, and the N-methyl group, which can influence factors such as solubility, metabolic stability, and receptor binding affinity.

Specific academic inquiry into trans-3,4,5-trimethoxycinnamamides has revealed significant biological activities. Studies have demonstrated that derivatives of this class exhibit notable neuroprotective effects in cultured neuronal cells and antinarcotic activity in animal models. researchgate.net For instance, certain trans-3,4,5-trimethoxycinnamamide derivatives have shown significant inhibition of glutamate-induced neurotoxicity. researchgate.net Furthermore, research into closely related structures, such as N-methyl-N-(trimethoxybenzyl)cinnamamides, has identified them as inhibitors of specific bacterial enzymes, suggesting a potential application in treating infectious diseases. researchgate.net The synthesis and evaluation of such targeted amides are driven by the goal of developing chemical entities with promising bioactivity and improved drug-like properties. nih.govresearchgate.net Therefore, the investigation of N-methyl-3,4,5-trimethoxy-cinnamamide is a focused effort to explore the therapeutic potential arising from this specific combination of functional groups.

Structure

3D Structure

特性

CAS番号 |

73790-90-6 |

|---|---|

分子式 |

C13H17NO4 |

分子量 |

251.28 g/mol |

IUPAC名 |

(E)-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C13H17NO4/c1-14-12(15)6-5-9-7-10(16-2)13(18-4)11(8-9)17-3/h5-8H,1-4H3,(H,14,15)/b6-5+ |

InChIキー |

IWUMZEUJTOEUIF-AATRIKPKSA-N |

異性体SMILES |

CNC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC |

正規SMILES |

CNC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Modifications of N Methyl 3,4,5 Trimethoxy Cinnamamide and Analogues

General Synthetic Strategies for Cinnamamide (B152044) Scaffolds

The construction of the cinnamamide core structure is fundamentally an amidation reaction. The primary challenge is activating the carboxylic acid group of a cinnamic acid precursor to facilitate nucleophilic attack by an amine. Several reliable methods have been established for this purpose.

Acyl Chloride Formation Followed by Amine Treatment

A traditional and robust method for synthesizing amides involves a two-step process: the conversion of a carboxylic acid to a more reactive acyl chloride, followed by its reaction with an amine. researchgate.netnih.gov Cinnamic acid is commonly converted to cinnamoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The reaction with thionyl chloride, for instance, involves refluxing the cinnamic acid with the reagent, often in an inert solvent like benzene (B151609). google.com

The resulting cinnamoyl chloride is a highly reactive electrophile. It readily reacts with a primary or secondary amine at room temperature or with gentle heating to form the corresponding cinnamamide. researchgate.netgoogle.com This method is widely applicable due to the high reactivity of the acyl chloride intermediate, which typically leads to good yields of the desired amide product. researchgate.net

Reaction Scheme: Acyl Chloride Method

Step 1: Cinnamic acid (R-COOH) is converted to cinnamoyl chloride (R-COCl) using thionyl chloride. Step 2: The cinnamoyl chloride reacts with an amine (R'-NH₂) to yield the cinnamamide (R-CONH-R').

Coupling Reactions Utilizing Carbodiimides (e.g., EDC, DCC) and Auxiliary Bases (e.g., DMAP)

Carbodiimide-mediated coupling is one of the most common and versatile methods for amide bond formation under mild conditions. uni-kiel.dethermofisher.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. mdpi.comcreative-proteomics.com These reagents activate the carboxyl group of cinnamic acid to form a highly reactive O-acylisourea intermediate. interchim.fr This intermediate is then susceptible to nucleophilic attack by the amine. interchim.fr

To improve reaction efficiency and suppress side reactions, such as the formation of N-acylurea byproducts, additives are often included. uni-kiel.de Common additives include 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov DMAP can act as a catalyst in the reaction. researchgate.netmdpi.com The combination of DCC and DMAP is a well-established system for synthesizing amides from carboxylic acids and amines. researchgate.net Similarly, the EDC/HOBt system is widely used for preparing cinnamamide derivatives. nih.gov These reactions are typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. mdpi.comanalis.com.my

| Coupling Reagent | Additive | Common Solvents | Key Features |

| DCC | DMAP, HOBt | Dichloromethane (DCM) | Byproduct (DCU) is insoluble in most organic solvents, facilitating removal. uni-kiel.de |

| EDC | DMAP, HOBt | Water, DCM, THF, DMF | Water-soluble reagent and byproduct, ideal for biological applications and simpler workup. thermofisher.commdpi.comcreative-proteomics.com |

Amide Bond Formation with Benzotriazoleurea Salts

Uronium and phosphonium (B103445) salts based on benzotriazole (B28993) are highly efficient coupling reagents that have gained prominence in peptide and amide synthesis. A key example is HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). organic-chemistry.org These reagents work by rapidly converting the carboxylic acid into an activated benzotriazolyl ester, which then smoothly reacts with the amine to form the amide bond. organic-chemistry.org

This method is known for its fast reaction times, high yields, and suppression of racemization when dealing with chiral substrates. organic-chemistry.org The reactions are typically performed in the presence of a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), to neutralize the acid formed during the reaction. organic-chemistry.org This approach has been successfully applied to the direct coupling of carboxylate salts with amines, which is particularly useful for substrates where the corresponding carboxylic acid is unstable. organic-chemistry.org

Recent Advancements in Amidation Reactions (e.g., POCl₃-mediated, Triazine-based, PPh₃/I₂)

Research continues to yield novel and improved methods for amidation. Some recent advancements applicable to the synthesis of cinnamamides include:

Phosphorus Oxychloride (POCl₃)-mediated reactions: POCl₃ can be used as a dehydrating agent to promote the direct amidation of carboxylic acids and amines. It is a powerful and cost-effective reagent for this transformation.

Triazine-based reagents: Triazine derivatives, such as 2,4,6-trichloro-1,3,5-triazine (TCT), serve as effective activating agents for carboxylic acids. nih.gov The activated acid intermediate reacts with an amine to provide the corresponding amide in good yields. beilstein-journals.org

Triphenylphosphine (B44618) (PPh₃)/Iodine (I₂) and related systems: A combination of triphenylphosphine with reagents like trichloroisocyanuric acid (TCCA) has been used for the amidation of cinnamic acid. beilstein-journals.org In this system, a reactive phosphonium intermediate is generated, which then activates the carboxylic acid, likely via the formation of the acid chloride in situ. beilstein-journals.org

Specific Synthetic Approaches to 3,4,5-Trimethoxycinnamamide Derivatives

The synthesis of N-methyl-3,4,5-trimethoxy-cinnamamide and its analogues primarily starts from 3,4,5-trimethoxycinnamic acid (TMCA), which itself can be synthesized or sourced commercially. nih.govnordmann.global

Synthesis from 3,4,5-Trimethoxycinnamic Acid (TMCA)

The most direct route to 3,4,5-trimethoxycinnamamide derivatives is the coupling of 3,4,5-trimethoxycinnamic acid (TMCA) with a desired amine, such as methylamine (B109427) for the title compound. nih.gov The general synthetic methodologies described previously are directly applicable here.

Commonly, TMCA is activated using carbodiimide (B86325) coupling agents. nih.gov For example, a series of 3,4,5-trimethoxycinnamic acid amides were prepared via a coupling reaction using the 1-hydroxybenzotriazole/ethyl(dimethylaminopropyl)carbodiimide (HOBt/EDC) system, which resulted in high yields. nih.gov Another established method involves the Steglich esterification conditions, which can be adapted for amidation using DCC as the coupling agent and DMAP as the catalyst in a solvent like dichloromethane. nih.govmdpi.com

A typical procedure involves dissolving TMCA, the amine (or its salt), the coupling reagent (e.g., EDC or DCC), and an additive (e.g., HOBt or DMAP) in an appropriate anhydrous solvent and stirring the mixture at room temperature until the reaction is complete. nih.govmdpi.com

Example Synthetic Route for TMCA Amides

| Precursor | Reagents | Amine | Product | Reference |

|---|---|---|---|---|

| 3,4,5-Trimethoxycinnamic Acid | EDC, HOBt | Various Amines | Amides 13-19 | nih.gov |

The synthesis of the TMCA precursor itself can be achieved through methods like the Knoevenagel condensation, reacting 3,4,5-trimethoxybenzaldehyde (B134019) with malonic acid in the presence of a mild base like ammonium (B1175870) bicarbonate. sciencemadness.org

Introduction of N-methyl Substituents

The incorporation of an N-methyl group into the amide functionality of cinnamamide derivatives can significantly influence their physicochemical properties and biological activity. This modification can alter solubility, membrane permeability, and metabolic stability, making N-methylation a valuable tool in medicinal chemistry.

A common strategy for the synthesis of N-methyl cinnamamides involves the coupling of 3,4,5-trimethoxycinnamic acid with methylamine. This can be achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with methylamine hydrochloride in the presence of a base yields the desired N-methyl-3,4,5-trimethoxy-cinnamamide.

Recent research has also focused on the direct N-methylation of a pre-formed cinnamamide. For example, a novel approach has been described for the synthesis of N-methyl-N-(2,4,6-trimethoxybenzyl)cinnamamide derivatives. While this example involves a more complex substituent on the nitrogen, the fundamental principles of N-methylation are applicable.

The following table summarizes a general synthetic approach for N-methylation:

| Step | Reagent | Purpose |

| 1 | Thionyl chloride (SOCl₂) or Oxalyl chloride | Activation of the carboxylic acid to form the corresponding acyl chloride. |

| 2 | Methylamine hydrochloride and a base (e.g., triethylamine) | Introduction of the N-methyl group via nucleophilic acyl substitution. |

It is important to note that the reactivity of the amine and the choice of coupling agents and reaction conditions are crucial for achieving high yields and purity.

Green Chemistry Approaches in Cinnamamide Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several such methods have been successfully applied to the synthesis of cinnamamides.

Microwave-assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. In the context of cinnamamide synthesis, microwave-assisted methods have been employed for the amidation of cinnamic acid derivatives. For instance, the reaction of a cinnamic acid with an amine in the presence of a coupling agent can be significantly accelerated under microwave irradiation, providing the desired cinnamamide in a fraction of the time required for conventional heating. researchgate.net

Mechanochemical Synthesis:

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), offers a solvent-free or low-solvent approach to chemical synthesis. nih.govrsc.org This technique has been successfully used for the synthesis of amides from carboxylic acids and amines. researchgate.netsemanticscholar.org The high energy input from milling can promote the reaction in the solid state, eliminating the need for potentially harmful solvents and simplifying product isolation. nih.gov Research has demonstrated the feasibility of synthesizing primary amides via mechanochemical methods, and this approach holds promise for the synthesis of N-substituted cinnamamides as well. nih.gov

Continuous-flow Synthesis:

Continuous-flow reactors offer several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. mdpi.com The synthesis of cinnamamides has been successfully demonstrated in continuous-flow systems. mdpi.comresearchgate.net For example, a solution of a cinnamic acid derivative and an amine can be pumped through a heated reactor coil, allowing for precise control over reaction time and temperature, leading to high yields and purity of the cinnamamide product. mdpi.com

The table below highlights the key advantages of these green synthetic methods:

| Method | Key Advantages |

| Microwave-assisted | Rapid reaction times, increased yields, enhanced reaction control. researchgate.net |

| Mechanochemical | Solvent-free or reduced solvent usage, simplified workup, potential for novel reactivity. nih.govrsc.orgresearchgate.netsemanticscholar.org |

| Continuous-flow | Precise control over reaction parameters, improved safety, scalability, and ease of automation. mdpi.comresearchgate.net |

Design and Synthesis of Hybrid Molecules Incorporating the Trimethoxycinnamide Moiety

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery to develop compounds with improved or novel biological activities. nih.govnih.gov The 3,4,5-trimethoxycinnamide scaffold has been incorporated into various hybrid molecules, leading to promising new chemical entities.

A notable example is the synthesis of chalcone-trimethoxycinnamide hybrids . mdpi.comnih.govmdpi.com Chalcones are a class of natural products known for their diverse biological activities. By linking a chalcone (B49325) moiety to a trimethoxycinnamide unit, researchers have created hybrid molecules with potent biological effects. The synthesis typically involves the amidation of 3,4,5-trimethoxycinnamic acid with an amino-functionalized chalcone. mdpi.comnih.gov

Another class of hybrid molecules involves the fusion of the trimethoxycinnamide scaffold with coumarin (B35378) derivatives. nih.govgavinpublishers.comresearchgate.netnih.gov Coumarins are another important class of heterocyclic compounds with a wide range of pharmacological properties. The synthesis of these hybrids can be achieved by reacting a suitably functionalized coumarin with 3,4,5-trimethoxycinnamic acid or its activated derivatives.

Furthermore, the trimethoxycinnamide moiety has been combined with other heterocyclic systems, such as substituted 2-aminothiophenes , to generate novel cinnamamide derivatives with potential biological applications. ashdin.com

The following table provides an overview of some reported hybrid molecules incorporating the trimethoxycinnamide moiety:

| Hybrid Type | Component 1 | Component 2 | Potential Biological Significance |

| Chalcone-Trimethoxycinnamide | Chalcone | 3,4,5-Trimethoxycinnamide | Combination of two bioactive pharmacophores. mdpi.comnih.gov |

| Coumarin-Trimethoxycinnamide | Coumarin | 3,4,5-Trimethoxycinnamide | Fusion of two pharmacologically active scaffolds. nih.govgavinpublishers.comresearchgate.netnih.gov |

| Thiophene-Trimethoxycinnamide | 2-Aminothiophene | 3,4,5-Trimethoxycinnamide | Exploration of new chemical space for drug discovery. ashdin.com |

The design and synthesis of such hybrid molecules represent a promising avenue for the development of new therapeutic agents with enhanced efficacy and selectivity.

Mechanistic Investigations of Biological Activities of Cinnamamide, N Methyl 3,4,5 Trimethoxy

Anti-inflammatory Mechanism of Action

Research into analogues of N-methyl-3,4,5-trimethoxycinnamamide, such as methyl 3,4,5-trimethoxycinnamate (B1233958) (MTC), has revealed significant anti-inflammatory properties. These effects are largely attributed to the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. nih.govmedchemexpress.com

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response, controlling the expression of numerous genes involved in inflammation. nih.gov The inhibition of the NF-κB signaling cascade is a critical mechanism for many anti-inflammatory compounds.

Studies on methyl 3,4,5-trimethoxycinnamate (MTC), the methyl ester analogue of the target compound, have demonstrated its ability to suppress the NF-κB pathway in macrophage cell lines. nih.gov This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By stabilizing IκBα, MTC effectively blocks the nuclear translocation of the active NF-κB p65 subunit, thereby preventing the transcription of NF-κB target genes. nih.gov Similarly, other related compounds, like ethyl 3',4',5'-trimethoxythionocinnamate (ETMTC), have been shown to inhibit TNF-α-induced NF-κB activation by blocking IκB kinase (IKK) activity, the enzyme responsible for phosphorylating IκBα. nih.gov

Table 1: Effect of MTC on NF-κB Pathway Components in LPS-stimulated Macrophages

| Treatment | Phospho-IκB Levels | Phospho-p65 Levels | NF-κB DNA Binding Activity |

| Control | Baseline | Baseline | Baseline |

| LPS | Increased | Increased | Increased |

| LPS + MTC | Reduced | Reduced | Reduced |

| Data derived from studies on methyl 3,4,5-trimethoxycinnamate (MTC), a close structural analogue. nih.gov |

Modulation of Inflammatory Cytokine Expression (e.g., IL-6, IL-8, IL-1beta, TNF-alpha)

A primary outcome of NF-κB activation is the production of pro-inflammatory cytokines, which are signaling molecules that mediate and amplify the inflammatory response. researchgate.net Compounds that inhibit NF-κB are therefore expected to reduce the expression of these cytokines.

Table 2: Effect of MTC on Pro-inflammatory Cytokine Release in LPS-stimulated Macrophages

| Cytokine | Effect of MTC Treatment |

| TNF-α | Suppressed Release |

| IL-6 | Suppressed Release |

| IL-1β | Suppressed Release |

| Data derived from studies on methyl 3,4,5-trimethoxycinnamate (MTC), a close structural analogue. nih.gov |

Anticancer Mechanism of Action

The 3,4,5-trimethoxycinnamoyl scaffold is a constituent of numerous compounds investigated for their anticancer potential. nih.gov The mechanisms underlying this activity are multifaceted, involving the induction of programmed cell death, interference with the cell division cycle, and inhibition of crucial enzymes that support tumor growth.

Apoptosis Induction in Malignant Cell Lines

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A key strategy in cancer therapy is to identify compounds that can selectively trigger apoptosis in malignant cells. Synthetic compounds featuring the 3,4,5-trimethoxyphenyl group have demonstrated the ability to induce apoptosis in various cancer cell lines, particularly in hematological malignancies like T-cell acute lymphoblastic leukemia. nih.gov

Studies on a range of synthetic 3,4,5-trimethoxycinnamic acid (TMCA) amides have confirmed their pro-apoptotic capabilities. nih.gov For instance, certain amide derivatives have been shown to induce apoptosis in breast cancer cells (MDA-MB-231) more effectively than the standard chemotherapeutic drug doxorubicin, while showing less toxicity to non-cancerous cells. nih.gov This induction of apoptosis is a crucial component of their antitumor activity. nih.gov

Cell Cycle Arrest (e.g., G2-M phase)

The cell cycle is a series of events that leads to cell division and replication. Cancer cells often exhibit dysregulated cell cycle control. One effective anticancer strategy is to arrest the cell cycle, preventing cancer cells from proliferating.

Research has shown that synthetic amides derived from 3,4,5-trimethoxycinnamic acid can enforce cell cycle arrest, specifically in the G2-M phase. nih.gov This phase is the final checkpoint before a cell enters mitosis (M phase) to divide. By arresting cells at this stage, these compounds prevent cell division and can subsequently lead to apoptosis. This G2/M arrest has been observed in human cervical cancer (HeLa) and neuroblastoma (IMR-32) cell lines treated with specific TMCA amides. nih.gov This mechanism is shared by other potent anticancer agents that interfere with microtubule dynamics, a critical component of the mitotic spindle.

Table 3: Anticancer Activities of TMCA Amide Analogues

| Activity | Cell Lines Affected | Mechanism |

| Apoptosis Induction | Breast Cancer (MDA-MB-231), Leukemia (Jurkat) | Mitochondrial involvement, Caspase activation |

| G2/M Cell Cycle Arrest | Cervical Cancer (HeLa), Neuroblastoma (IMR-32) | Inhibition of cell division proteins |

| Data derived from studies on various 3,4,5-trimethoxycinnamic acid (TMCA) amide analogues. nih.govnih.gov |

Inhibition of Specific Enzymes (e.g., MetAP2, HSP70, Histone Deacetylases (HDACs))

Targeting enzymes that are essential for cancer cell survival and proliferation is another key anticancer mechanism.

Methionine Aminopeptidase 2 (MetAP2): This enzyme is crucial for the post-translational modification of proteins and is a well-known target in cancer and angiogenesis research. A review of TMCA derivatives highlights that TMCA amides have been investigated as inhibitors of MetAP2. nih.gov Specifically, certain fumagillin (B1674178) analogues, which share a similar structural framework, have demonstrated potent antitumor activity through the inhibition of MetAP2. nih.gov

Information from available scientific literature does not provide a direct link between N-methyl-3,4,5-trimethoxycinnamamide or its close analogues and the inhibition of Heat Shock Protein 70 (HSP70) or Histone Deacetylases (HDACs).

Interference with p53 Signaling and p53-MDM2 Interaction

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, and its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein. The interaction between p53 and MDM2 leads to the degradation of p53, thereby inhibiting its tumor-suppressive functions. nordmann.global Consequently, the disruption of the p53-MDM2 interaction has emerged as a promising strategy in cancer therapy.

While direct studies on the interaction of Cinnamamide (B152044), N-methyl-3,4,5-trimethoxy- with the p53-MDM2 pathway are not extensively documented, research on analogous compounds provides significant insights. A novel synthetic analogue of combretastatin (B1194345) A-4, 2-methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (B47542) (SQ), which features a 3,4,5-trimethoxyphenyl group, has been shown to dissociate the MDM2-p53 complex. nih.gov This compound was found to directly induce the degradation of MDM2 through a ubiquitin-dependent proteasome pathway in breast cancer cells, leading to the activation of p53. nih.gov The study demonstrated that SQ induces apoptosis in a p53-independent manner, which is associated with the inhibition of MDM2. nih.gov This suggests that the 3,4,5-trimethoxyphenyl moiety, a key feature of Cinnamamide, N-methyl-3,4,5-trimethoxy-, may play a critical role in targeting the p53-MDM2 interaction.

Antimitotic Effects and Tubulin Inhibition

The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore found in numerous potent tubulin polymerization inhibitors, such as combretastatin A-4 and podophyllotoxin. These agents exert their anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Although direct experimental data for Cinnamamide, N-methyl-3,4,5-trimethoxy- is limited, the antimitotic potential can be inferred from studies on structurally related compounds. For instance, a series of 1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles, which incorporate the 3,4,5-trimethoxybenzoyl group, have demonstrated potent antiproliferative and tubulin polymerization inhibitory activities. nih.gov The most active compounds in this series exhibited IC50 values in the nanomolar range against various cancer cell lines. nih.gov Furthermore, 2-methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (SQ) has been classified as a microtubule inhibitor that induces G2/M phase arrest. nih.gov These findings strongly suggest that the 3,4,5-trimethoxy substitution on the phenyl ring of Cinnamamide, N-methyl-3,4,5-trimethoxy- is likely to confer significant tubulin-destabilizing and antimitotic properties.

Anti-angiogenic Activity and HIF-1α Reduction

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Hypoxia-inducible factor-1α (HIF-1α) is a key transcriptional regulator that is often overexpressed in tumors and plays a pivotal role in promoting angiogenesis. Therefore, the inhibition of HIF-1α is a key target for anti-angiogenic therapies.

Research into compounds bearing the 3,4,5-trimethoxyphenyl group has revealed significant anti-angiogenic potential through the downregulation of HIF-1α. While specific studies on Cinnamamide, N-methyl-3,4,5-trimethoxy- are not available, the broader class of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives has been investigated for such activities. nih.gov For example, certain TMCA amides have been shown to inhibit human umbilical vein endothelial cell (HUVEC) growth, a key process in angiogenesis. nih.gov The structural similarity suggests that Cinnamamide, N-methyl-3,4,5-trimethoxy- may also exert anti-angiogenic effects by modulating the HIF-1α pathway.

Oxidative Stress Induction and DNA Damage

While direct evidence on the induction of oxidative stress and DNA damage by Cinnamamide, N-methyl-3,4,5-trimethoxy- is not currently available in the reviewed literature, studies on related TMCA amides provide some indications. A review on the biological activities of TMCA derivatives mentions that certain amides in this class have been reported to mediate DNA damage and apoptosis. nih.gov Additionally, some of these compounds were found to interfere with the cellular glutathione (B108866) (GSH) defense system, which is critical for mitigating oxidative stress. nih.govnih.gov For instance, some piplartine analogues, which are TMCA amides, have been shown to confer protection against oxidative injury in neuronal cells by upregulating cellular antioxidant molecules via the Nrf2 pathway. nih.gov This suggests that the 3,4,5-trimethoxycinnamoyl scaffold can modulate cellular redox balance, although the specific effect—whether pro-oxidant or antioxidant—may depend on the full molecular structure and cellular context. Further research is required to elucidate the specific role of Cinnamamide, N-methyl-3,4,5-trimethoxy- in oxidative stress and DNA damage pathways.

Antimicrobial Mechanism of Action

Quorum Sensing System Inhibition

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates the expression of virulence factors and biofilm formation. nih.gov Inhibition of QS is considered a promising anti-virulence strategy to combat bacterial infections, including those caused by multidrug-resistant pathogens like Pseudomonas aeruginosa. nih.gov

Currently, there is a lack of specific research investigating the effects of Cinnamamide, N-methyl-3,4,5-trimethoxy- on bacterial quorum sensing systems. While some cinnamaldehyde (B126680) and cinnamic acid derivatives have been reported to possess QS inhibitory activity, the influence of the N-methyl and 3,4,5-trimethoxy substitutions on this activity remains to be explored.

Potentiation of Conventional Antibiotic Activity (e.g., against MRSA)

A significant area of research for the cinnamamide family of compounds is their ability to potentiate the activity of conventional antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). These compounds act as adjuvants, reversing the resistance phenotype and restoring susceptibility to antibiotics like oxacillin (B1211168). rsc.org

A structure-activity relationship (SAR) study of 50 cinnamamide analogues revealed that specific substitutions are crucial for their potentiation activity. While the lead compounds in this study featured a chloro or trifluoromethyl group at the para position of the cinnamoyl ring, the extensive SAR analysis provides a framework to understand the potential role of other derivatives. The study systematically explored modifications at four different positions of the cinnamamide scaffold. Although Cinnamamide, N-methyl-3,4,5-trimethoxy- was not explicitly identified as one of the most potent potentiators in the primary screening, the systematic nature of the SAR study suggests that derivatives with various substitution patterns were synthesized and evaluated. The most active compounds were able to lower the minimal-inhibitory concentration (MIC) of oxacillin against an MRSA strain by as much as 64- to 128-fold. rsc.org

Table 1: Potentiation of Oxacillin Activity by Cinnamamide Analogs against MRSA

| Compound Analogue Feature | Fold Reduction in Oxacillin MIC | Reference |

| Hit Cinnamamide Compound | Modest | |

| Seven Most Active Analogues | 64- to 128-fold | rsc.org |

This table is a summary of findings on the cinnamamide family of antibiotic potentiators. Specific data for N-methyl-3,4,5-trimethoxy-cinnamamide was not detailed in the provided search results.

Further investigation into the supplementary data of these SAR studies would be necessary to determine the precise potentiation activity of Cinnamamide, N-methyl-3,4,5-trimethoxy-.

Cell Membrane Depolarization in Microorganisms

The antimicrobial activity of cinnamamide derivatives is often linked to their ability to compromise the integrity of microbial cell membranes. Cinnamic acid and its derivatives are reported to exert their primary antimicrobial effect through the disruption of the plasma membrane. nih.gov This mechanism involves interaction with the lipid bilayer, leading to increased permeability and depolarization. For instance, some antifungal agents work by directly interacting with essential sterols like ergosterol (B1671047) in the fungal cell membrane, which modulates membrane fluidity and growth. nih.gov While direct studies on N-methyl-3,4,5-trimethoxycinnamamide are limited, the general mechanism for cinnamamides involves damaging the cell wall and membrane, which can lead to cell lysis. nih.gov Other natural polymers with antimicrobial properties, such as chitosan, function through electrostatic interaction with negatively charged components on the microbial membrane, causing disruption. mdpi.com This principle of membrane surface interaction is a key area of investigation for the antimicrobial potential of cinnamamide compounds.

Reduction of Protein Synthesis

Another potential antimicrobial mechanism for cinnamamide derivatives is the interference with essential cellular processes like protein synthesis. nih.gov Protein synthesis inhibitors typically function by targeting ribosomes, taking advantage of the structural differences between prokaryotic (70S) and eukaryotic ribosomes. libretexts.orgyoutube.com These agents can act at various stages, including initiation, elongation, and termination of the polypeptide chain. libretexts.org For example, some antibiotics block the binding of aminoacyl-tRNA to the ribosome, while others interfere with the peptidyl transfer step or cause premature release of the peptide chain. libretexts.orgyoutube.com Research on cinnamaldehyde derivatives has shown they can inhibit bacterial cell division by targeting proteins like FtsZ, which is crucial for forming the Z-ring structure during cell division. frontiersin.org While specific data on N-methyl-3,4,5-trimethoxycinnamamide is not available, studies on related cinnamamides suggest that damage to proteins is a plausible mechanism of action. nih.gov

Antioxidant Mechanisms

The 3,4,5-trimethoxy substitution on the phenyl ring is a common feature in many compounds with significant antioxidant properties. This activity is crucial for counteracting oxidative stress, which is implicated in numerous diseases.

The antioxidant capacity of N-methyl-3,4,5-trimethoxycinnamamide can be inferred from studies on related molecules. The primary mechanism for antioxidants is the neutralization of reactive oxygen species (ROS) through hydrogen atom donation (HAT) or single electron transfer (SET). researchgate.net The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, where a lower IC50 value (the concentration required to scavenge 50% of DPPH radicals) indicates higher antioxidant activity. nih.govnih.gov

Studies on various compounds containing the trimethoxy moiety or related structures have demonstrated significant radical scavenging potential. For instance, gallic acid and its methyl ester, which share structural similarities with the trimethoxyphenyl group, show potent DPPH scavenging with low IC50 values. researchgate.net Similarly, compounds isolated from Polygonum multiflorum have been shown to inhibit nitric oxide (NO) production, a key inflammatory mediator. japsonline.com While specific IC50 values for N-methyl-3,4,5-trimethoxycinnamamide are not documented in the reviewed literature, the evaluation of other trans-3,4,5-trimethoxycinnamamides confirms their free-radical scavenging capabilities. researchgate.net

Table 1: DPPH Radical Scavenging Activity of Related Phenolic Compounds

| Compound | IC50 (µg/mL) | Source |

|---|---|---|

| Gallic Acid | 6.08 | researchgate.net |

| Methyl Gallate | 7.48 | researchgate.net |

| Dihydroferulic Acid | 10.66 | researchgate.net |

| Ascorbic Acid (Standard) | 5.83 | researchgate.net |

| Caffeic Acid | 5.9 | nih.gov |

| Syringic Acid | 9.8 | nih.gov |

This table presents data for structurally related compounds to illustrate the antioxidant potential of the phenolic and methoxy-substituted phenyl motifs. The data is not for Cinnamamide, N-methyl-3,4,5-trimethoxy-.

Beyond direct radical scavenging, the antioxidant mechanism of these compounds extends to protecting cells from damage induced by oxidative stress. A study on synthetic 3,4,5-trimethoxycinnamamides (compounds S44 and S45) demonstrated their ability to confer potent protection to PC12 neuronal cells against oxidative injury. nih.gov This protective effect was linked to the upregulation of cellular antioxidant molecules, a process critically dependent on the transcription factor Nrf2, a master regulator of cellular stress responses. nih.gov Furthermore, research on a series of trans-3,4,5-trimethoxycinnamamides revealed that several derivatives exhibited significant inhibitory action against glutamate-induced neurotoxicity in primary cortical neuron cultures. researchgate.net This suggests a neuroprotective role by mitigating the damaging effects of excitotoxicity and oxidative stress in neurons.

Enzyme Inhibition for Metabolic Disorders (e.g., α-Glucosidase Inhibition)

Inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus, as it slows the digestion of carbohydrates and reduces postprandial hyperglycemia. nih.gov Cinnamic acid derivatives have emerged as a potentially valuable new class of α-glucosidase inhibitors. researchgate.net Studies on various heterocyclic cores, including those linked to trimethoxyphenyl groups, have shown promising inhibitory activity against this enzyme. nih.govnih.gov

The mechanism often involves the inhibitor binding to the enzyme, either at the active site (competitive inhibition) or at an allosteric site (non-competitive inhibition), thereby preventing the breakdown of complex carbohydrates into absorbable monosaccharides. nih.govnih.gov While specific kinetic data for N-methyl-3,4,5-trimethoxycinnamamide is not available, research on related acridine (B1665455) and triazole derivatives shows that structural modifications significantly influence inhibitory potency, with some compounds exhibiting IC50 values much lower than the standard drug, acarbose. nih.govnih.gov

Table 2: α-Glucosidase Inhibitory Activity of Various Heterocyclic Compounds

| Compound Class | Example Compound | IC50 (µM) | Inhibition Type | Source |

|---|---|---|---|---|

| Triazole Derivative | Compound 10k (4-bromo substituent) | 1.7 | - | nih.gov |

| Acridine-Triazole Hybrid | Compound 7h (para-fluorine) | 98.0 | Competitive | nih.gov |

| Biphenyl Derivative | 3,4,5-Trihydroxybiphenyl (THB) | 11.52 | Non-competitive | nih.gov |

This table includes data for various classes of compounds investigated for α-glucosidase inhibition to provide context for the potential activity of trimethoxy-substituted molecules. The data is not for Cinnamamide, N-methyl-3,4,5-trimethoxy-.

Investigation of Molecular Interactions with Identified Biological Targets (e.g., Enzymes, Receptors, Transport Systems)

Molecular docking studies are crucial for understanding how a compound interacts with its biological target at the molecular level. These in silico analyses predict the binding affinity and orientation of a ligand within the active site of a protein, such as an enzyme or receptor. jbcpm.comijcce.ac.ir For derivatives of 3,4,5-trimethoxycinnamic acid, molecular docking has been used to explore interactions with various targets.

In studies of α-glucosidase inhibitors, docking simulations revealed that interactions like hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's binding pocket are crucial for inhibitory activity. nih.gov For example, docking of 3,4,5-trihydroxybiphenyl showed that hydrogen bonding was the primary driving force for its binding to α-glucosidase. nih.gov Similarly, molecular docking of novel trimethoxyphenyl pyridine (B92270) derivatives identified key interactions within the colchicine (B1669291) binding site of tubulin, correlating with their anticancer activity. nih.gov While specific docking studies for N-methyl-3,4,5-trimethoxycinnamamide were not found, research on an ester analog (Methyl 3,4,5-trimethoxycinnamate) showed it interacts favorably with the active site of soluble epoxide hydrolase, highlighting the role of the trimethoxy-substituted phenyl group in binding. nih.gov These computational approaches are essential for rational drug design and for elucidating the structure-activity relationships of novel therapeutic agents. researchgate.netnih.gov

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| Cinnamamide, N-methyl-3,4,5-trimethoxy- |

| 3,4,5-trimethoxycinnamic acid (TMCA) |

| Methyl 3,4,5-trimethoxycinnamate |

| 3,4,5-trihydroxybiphenyl (THB) |

| Acarbose |

| Gallic Acid |

| Methyl Gallate |

| Dihydroferulic Acid |

| Caffeic Acid |

| Syringic Acid |

| Ferulic Acid |

| Ascorbic Acid |

Computational Chemistry and in Silico Approaches in Research

Molecular Docking Studies for Ligand-Target Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as N-methyl-3,4,5-trimethoxycinnamamide, might interact with a biological target, typically a protein or enzyme. The primary goal is to predict the binding mode and estimate the binding affinity, often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable and potent interaction.

In studies involving related cinnamamide (B152044) structures, molecular docking has been employed to elucidate their mechanism of action. For instance, docking studies on cinnamamide derivatives against the enoyl-acyl carrier protein reductase (InhA) of M. tuberculosis have been performed to understand their antitubercular activity. japsonline.com In such studies, the three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand's 3D structure is then generated and placed into the active site of the protein. An algorithm then samples different orientations and conformations of the ligand within the binding site, calculating the binding energy for each pose.

For a hypothetical study on N-methyl-3,4,5-trimethoxycinnamamide, the process would involve docking it into the active site of a relevant cancer-related protein, such as tubulin or a specific kinase. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the target's binding pocket. For example, the trimethoxy groups on the phenyl ring could form hydrogen bonds with polar residues, while the aromatic ring itself could engage in hydrophobic interactions. These insights are crucial for understanding the structural basis of the compound's activity and for guiding further structural modifications to enhance binding affinity. nih.gov

Table 1: Example of Molecular Docking Data for Cinnamamide Derivatives against a Hypothetical Protein Target

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the physical movements of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the target protein. This is crucial for assessing the stability of the predicted binding pose from docking studies.

In an MD simulation, the docked complex of N-methyl-3,4,5-trimethoxycinnamamide and its target protein would be placed in a simulated physiological environment (typically a box of water molecules and ions). The forces between the atoms are calculated, and Newton's laws of motion are applied to predict their movements over a specific period, usually nanoseconds to microseconds.

The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable RMSD value suggests that the ligand remains securely bound within the active site and that the protein's structure is not significantly perturbed by the ligand's presence. Additionally, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein are flexible and which are stable upon ligand binding. For related benzamide (B126) derivatives, MD simulations have been used to confirm the stability of the ligand-acetylcholinesterase complex, showing stable RMSD values and identifying key interactions that persist throughout the simulation. nih.gov Such studies are vital for validating the initial docking results and confirming that the predicted binding mode is likely to be maintained under physiological conditions.

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Optimization

Before a compound can become a drug, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. mdpi.com Predicting these properties early in the drug discovery process is essential to avoid costly failures in later stages. In silico ADME prediction models use the chemical structure of a compound like N-methyl-3,4,5-trimethoxycinnamamide to estimate various physicochemical and pharmacokinetic parameters. researchgate.netresearchgate.net

These computational models are often based on large datasets of experimentally determined properties and use quantitative structure-property relationships (QSPR) or machine learning algorithms. nih.gov Key predicted properties include:

Absorption: Parameters like Caco-2 cell permeability (predicting intestinal absorption) and human intestinal absorption (HIA) are estimated.

Distribution: Properties such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are predicted. High PPB can limit the amount of free drug available to act on its target. mdpi.com

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. This helps in anticipating potential drug-drug interactions.

Excretion: Properties related to how the drug is eliminated from the body.

Toxicity: Early prediction of potential toxicities, such as hepatotoxicity or cardiotoxicity.

Furthermore, many ADME prediction tools assess "drug-likeness" based on rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. mdpi.comnih.gov For N-methyl-3,4,5-trimethoxycinnamamide, these predictions would be critical for its optimization as a lead compound, guiding modifications to improve its pharmacokinetic profile. patsnap.com

Table 2: Example of In Silico Predicted ADME Properties

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. jmchemsci.com A QSAR model can be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov

To build a QSAR model for cinnamamide derivatives, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent various aspects of the molecule's structure, such as its topology, electronic properties, and shape. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to create an equation that links these descriptors to the observed activity. nih.govresearchgate.net

The resulting model's predictive power is validated using both internal and external sets of compounds. nih.gov Once validated, the QSAR model can be used to screen new derivatives of N-methyl-3,4,5-trimethoxycinnamamide. For example, if the model indicates that a lower value for a specific electronic descriptor and a higher value for a steric descriptor lead to increased activity, chemists can design new molecules that fit this profile. This predictive capability significantly streamlines the design-synthesis-test cycle in lead optimization. jmchemsci.com

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening, or virtual screening, is a powerful method for identifying potential new drug candidates from large databases of chemical compounds. Instead of physically testing thousands of compounds, virtual screening uses computational methods, primarily molecular docking, to "screen" these compounds against a specific biological target. This allows researchers to quickly narrow down a large library to a smaller, more manageable number of promising hits for experimental validation.

Building on a promising scaffold like N-methyl-3,4,5-trimethoxycinnamamide, a virtual library of novel derivatives can be designed. researchgate.net This involves systematically modifying the core structure by adding or changing various functional groups at different positions. For example, the N-methyl group could be replaced with other alkyl or aryl groups, or different substituents could be placed on the phenyl ring. This process can generate a library containing thousands of virtual compounds.

This virtual library can then be screened against a target of interest. The compounds are ranked based on their predicted binding affinity (docking score) and other criteria like ADME properties. The top-ranked compounds, which are predicted to have high potency and good drug-like properties, are then selected for chemical synthesis and biological testing. nih.gov This approach, exemplified by studies where scaffolds like 3,4,5-trimethoxycinnamamide were used to create libraries of triazole derivatives, allows for a broad exploration of the chemical space around a lead compound in a time- and cost-effective manner. researchgate.net

Table 3: List of Compound Names Mentioned

Analytical Characterization Methodologies in Academic Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of newly synthesized or isolated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR reveals the chemical environment of hydrogen atoms. For the N-propargyl analogue of the target compound, the spectrum shows characteristic signals for the aromatic, vinylic, methoxy (B1213986), and amide protons researchgate.net. The two vinylic protons (H-α and H-β of the acrylamide) appear as doublets with a large coupling constant (J = 15.5 Hz), which is indicative of a trans (E) configuration across the double bond researchgate.net. The two protons on the trimethoxy-substituted benzene (B151609) ring appear as a singlet, indicating their chemical equivalence researchgate.net. The three methoxy groups also present as singlets researchgate.net. For N-methyl-3,4,5-trimethoxycinnamamide , the N-propargyl signals would be replaced by a signal for the N-methyl group, typically a doublet coupled to the amide proton.

¹³C NMR: Carbon NMR provides information on the different carbon atoms in the molecule. The spectrum for the analogue confirms the presence of the carbonyl carbon of the amide, the olefinic carbons, and the carbons of the trimethoxyphenyl group researchgate.net. The signals for the three methoxy groups and the carbons of the benzene ring are also clearly identifiable researchgate.net. In the case of N-methyl-3,4,5-trimethoxycinnamamide , the signals for the propargyl group would be absent, and a signal for the N-methyl carbon would be expected.

| Assignment | ¹H NMR (δ, ppm, J in Hz) researchgate.net | ¹³C NMR (δC, ppm) researchgate.net |

|---|---|---|

| Ar-H | 6.72 (s, 2H) | 105.03 |

| Vinylic-H | 7.57 (d, 1H, J = 15.5) | 141.76 |

| Vinylic-H | 6.36 (d, 1H, J = 15.5) | 119.20 |

| Amide-H | 6.08 (s, 1H) | N/A |

| OCH₃ (para) | 3.87 (s, 3H) | 60.95 |

| OCH₃ (meta) | 3.86 (s, 6H) | 56.11 |

| C=O | N/A | 165.55 |

| Ar-C (substituted) | N/A | 153.40, 139.72, 130.19 |

Mass Spectrometry (MS, HR-MS, LC-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For the N-propargyl analogue, high-resolution mass spectrometry (HR-MS) provides an exact mass, and the protonated molecular ion [M+H]⁺ is observed as the base peak in the mass spectrum, confirming the molecular formula researchgate.net.

| Technique | Ion researchgate.net | m/z (Mass-to-charge ratio) researchgate.net |

|---|---|---|

| Mass Spectrometry (MS) | [M+H]⁺ | 276.15 |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation. For a cinnamamide (B152044) derivative, characteristic absorption bands would be expected for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), C=C stretching of the alkene and aromatic ring (around 1600-1450 cm⁻¹), and C-O stretching of the methoxy groups (around 1250-1000 cm⁻¹). Specific experimental IR data for N-methyl-3,4,5-trimethoxycinnamamide was not available in the reviewed academic sources.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for separating the target compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution chromatographic technique used for the separation, identification, and quantification of compounds. It is a standard method for determining the purity of a final compound in academic and industrial research. A typical HPLC analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. However, specific HPLC methods for the analysis of N-methyl-3,4,5-trimethoxycinnamamide were not detailed in the surveyed academic literature.

Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient technique used to monitor the progress of chemical reactions and to determine the appropriate solvent system for column chromatography. In the synthesis of related 3,4,5-trimethoxycinnamamide derivatives, TLC was used to confirm the completion of the reaction researchgate.net. The choice of eluent is crucial for achieving good separation. For cinnamamide compounds, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used researchgate.net. The visualization of the spots on the TLC plate is often achieved under UV light (at 254 nm) researchgate.net.

Advanced Characterization Techniques for Complex Mixtures (e.g., HPLC-QTOF-MS/MS)

High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (HPLC-QTOF-MS/MS) is a powerful technique for the separation, identification, and quantification of individual components in complex mixtures. This methodology is particularly relevant for the analysis of natural product extracts or synthetic reaction mixtures where numerous structurally related compounds may be present.

In the context of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives, HPLC is a standard method for quality control and analysis. For instance, 3,6′-disinapoyl sucrose, a TMCA ester, is quantified using HPLC for the quality control of Polygala tenuifolia according to the Chinese Pharmacopoeia. nih.gov This indicates that HPLC methods are well-established for the separation of this class of compounds.

The coupling of HPLC with QTOF-MS/MS would offer significant advantages for the analysis of a sample containing Cinnamamide, N-methyl-3,4,5-trimethoxy-.

Separation: The HPLC component would separate the target compound from other components of the mixture based on its polarity. A reversed-phase C18 column is commonly used for compounds of this nature.

Identification: The QTOF-MS would provide a highly accurate mass measurement of the eluting compound, allowing for the determination of its elemental composition. For Cinnamamide, N-methyl-3,4,5-trimethoxy-, the expected accurate mass of the protonated molecule [M+H]⁺ would be calculated and compared against the measured mass.

Structural Elucidation: The MS/MS capability allows for the fragmentation of the parent ion. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For N-methyl-3,4,5-trimethoxycinnamamide, characteristic fragments would be expected from the loss of the N-methyl group, the cleavage of the amide bond, and fragmentations of the trimethoxyphenyl group. This detailed structural information is crucial for the unambiguous identification of the compound in a complex matrix.

While specific HPLC-QTOF-MS/MS data for Cinnamamide, N-methyl-3,4,5-trimethoxy- is not available in the reviewed literature, the established use of HPLC for related TMCA derivatives and the general power of the QTOF-MS/MS technique make it the hypothetical method of choice for advanced characterization in complex mixtures. nih.gov

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel N-methyl-3,4,5-trimethoxy-cinnamamide Analogues with Enhanced Selectivity and Potency

Future synthetic efforts should focus on creating a library of novel analogues to build a comprehensive structure-activity relationship (SAR) profile. nih.gov The existing synthetic strategies for related amides, primarily involving coupling reactions with catalysts like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI), provide a solid foundation. nih.govnih.gov Research should explore modifications at several key positions: the N-methyl group, the aromatic ring, and the cinnamoyl backbone.

A promising avenue is the application of modern, highly efficient synthetic methods. For instance, enzyme-catalyzed synthesis, such as using Lipozyme® TL IM for the ammonolysis of methyl cinnamates, could offer a greener and more specific alternative to traditional chemical methods. mdpi.com Furthermore, designing analogues based on known targets for similar molecules, such as the diapophytoene desaturase (CrtN) inhibitors derived from N-methyl-cinnamamides, could guide the synthesis toward compounds with high potency for a specific biological goal. researchgate.net

Table 1: Potential Synthetic Strategies for Analogue Development

| Synthetic Approach | Description | Potential Advantage | Reference |

|---|---|---|---|

| Coupling Reactions | Using agents like EDCI or converting TMCA to cinnamoyl chloride to react with various amines. | Well-established, versatile for creating a diverse amide library. | nih.govnih.gov |

| Enzymatic Catalysis | Employing lipases (e.g., Lipozyme® TL IM) to catalyze amide formation from corresponding esters. | High specificity, milder reaction conditions, environmentally friendly. | mdpi.com |

| Target-Inspired Design | Modifying the scaffold based on the binding pockets of known biological targets (e.g., CrtN, 5-HT₁ₐ). | Increased probability of generating compounds with high potency and selectivity. | nih.govresearchgate.net |

| Baylis-Hillman Reaction | Modifying the heterocyclic ring of related compounds like Piplartine to create derivatives. | Generates complex molecular architectures with potential for novel bioactivities. | nih.gov |

Elucidation of Previously Unidentified Biological Targets and Signaling Pathways

While the parent compound TMCA is known to act as a GABAₐ/BZ receptor agonist, the specific targets of its N-methyl amide derivative are not fully elucidated. nih.gov A key area of future research is the systematic screening of this compound against various receptor and enzyme panels.

Studies on similar 3,4,5-trimethoxycinnamic acid derivatives have shown a high affinity for the serotonin (B10506) 5-HT₁ₐ receptor, suggesting this is a primary target to investigate. nih.gov Activation of this receptor was linked to changes in the expression of phosphorylated ERK 1/2, indicating a potential role in neuro-modulatory signaling pathways. nih.gov Beyond this, other plausible targets, based on activities of the broader TMCA amide family, include transcription factors like NF-κB and proteins in the MAPK and JAK signaling cascades. nih.gov Another unexplored but highly relevant pathway is the Nrf2/ARE system; other N-phenyl cinnamamides have been shown to activate this pathway, inducing the synthesis of endogenous antioxidants like glutathione (B108866) and protecting cells from oxidative stress. mdpi.com

Table 2: Potential Biological Targets and Pathways for Investigation

| Target/Pathway | Potential Therapeutic Area | Rationale from Related Compounds | Reference |

|---|---|---|---|

| Serotonin 5-HT₁ₐ Receptor | CNS disorders, Narcotic dependence | Direct binding and agonist activity shown for other synthetic 3,4,5-trimethoxycinnamic acid amides. | nih.gov |

| NF-κB Signaling Pathway | Inflammation, Cancer | Piplartine, a related natural TMCA amide, modulates this pathway. | nih.gov |

| Nrf2/ARE Pathway | Diseases involving oxidative stress | N-phenyl cinnamamide (B152044) derivatives are potent activators of this antioxidant response pathway. | mdpi.com |

| JAK/STAT Pathway | Inflammatory diseases, Cancer | Identified as a molecular target for related TMCA amides. | nih.gov |

| Diapophytoene desaturase (CrtN) | Infectious Diseases (e.g., MRSA) | Other N-methyl-cinnamamide derivatives have been designed as inhibitors of this bacterial enzyme. | researchgate.net |

Investigation of Synergistic Effects of N-methyl-3,4,5-trimethoxy-cinnamamide with Established Therapeutic Agents

A significant avenue of modern drug research involves combination therapies to enhance efficacy and overcome resistance. Research on piplartine, a structurally related TMCA amide, has demonstrated that its derivatives can enforce cell cycle inhibition and show enhanced effects when combined with existing chemotherapeutic drugs. nih.gov This provides a strong rationale for investigating the synergistic potential of N-methyl-3,4,5-trimethoxy-cinnamamide.

Future studies should systematically pair the compound with established drugs across different therapeutic areas. For example, in oncology, its combination with standard taxanes or other cytotoxic agents could be evaluated. nih.gov In neuropharmacology, combining it with current antidepressants or antinarcotic agents could lead to improved outcomes, potentially through complementary mechanisms of action on targets like the 5-HT₁ₐ receptor. nih.gov

Development of Advanced Computational Models for Precise Structure-Function Predictions

To accelerate the discovery of more potent and selective analogues, future research should integrate advanced computational modeling. The development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can help predict the biological activity and physicochemical properties of newly designed compounds before their synthesis. nih.gov

Techniques such as principal component analysis (PCA) and similarity-driven property space evaluation, which have been successfully applied to other N-arylcinnamanilides, can be used to analyze libraries of analogues. nih.gov These models can help identify the key structural features—such as the specific substitutions on the aromatic ring or the nature of the amide group—that are critical for a desired biological effect, thereby guiding a more rational and efficient drug design process. nih.govnih.gov

Exploration of Stereoisomerism and Enantioselective Synthesis in Relation to Differential Biological Activities

The double bond in the cinnamoyl scaffold gives rise to cis (Z) and trans (E) stereoisomers. Much of the existing research on related compounds has focused on the more stable trans isomer. researchgate.netnih.gov A critical and unexplored area of research is the specific synthesis and biological evaluation of the cis isomer of N-methyl-3,4,5-trimethoxy-cinnamamide. It is plausible that the two isomers will exhibit different binding affinities and biological activities due to their distinct three-dimensional shapes.

Furthermore, while the parent compound is achiral, future design of more complex analogues could introduce chiral centers. In such cases, enantioselective synthesis would become crucial to separate the enantiomers and evaluate them individually, as they may possess different potencies, metabolic fates, and off-target effects.

Research into the Epigenetic Modulation Potential of N-methyl-3,4,5-trimethoxy-cinnamamide

Epigenetic modifications, such as DNA methylation and histone modifications, are fundamental in regulating gene expression and are implicated in numerous diseases. mdpi.com Phytochemicals are increasingly recognized for their ability to influence these processes. A novel future direction would be to investigate whether N-methyl-3,4,5-trimethoxy-cinnamamide can act as an epigenetic modulator.

Research should focus on its ability to influence the activity of key epigenetic enzymes like DNA methyltransferases (DNMTs) or histone methyltransferases (HMTs). mdpi.com Given that the compound contains multiple methoxy (B1213986) groups and an N-methyl group, it would be pertinent to study its impact on the cellular pool of the universal methyl donor, S-adenosylmethionine (SAM), and related metabolic enzymes like NNMT. mdpi.com Uncovering such a mechanism would open up entirely new therapeutic possibilities for this class of compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-methyl-3,4,5-trimethoxycinnamamide, and how can reaction conditions be optimized for yield?

- Methodological Answer: A typical synthesis involves coupling 3,4,5-trimethoxybenzoyl chloride with an appropriate amine under Schotten-Baumann conditions. For example, ethyl 2-amino thiazole-4-carboxylate reacts with 3,4,5-trimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to yield thiazole derivatives, achieving ~70% yield as reported in peptide-mimetic syntheses . Optimization may include solvent choice (e.g., dichloromethane for acylation), temperature control (0–25°C), and stoichiometric ratios (1.2:1 acyl chloride to amine).

Q. What spectroscopic techniques are critical for characterizing N-methyl-3,4,5-trimethoxycinnamamide derivatives?

- Methodological Answer:

- 1H NMR : Key for identifying methoxy groups (δ 3.70–3.80 ppm as singlet) and aromatic protons (δ 6.80–7.80 ppm). For example, thiazole-linked derivatives show distinct aromatic splitting patterns .

- X-ray crystallography : Used to resolve ambiguities in stereochemistry. SHELX programs (e.g., SHELXL) are standard for refining small-molecule structures, particularly for verifying methoxy group orientations .

Q. What known biological activities are associated with 3,4,5-trimethoxy-substituted cinnamamide derivatives?

- Methodological Answer: These compounds often exhibit anti-inflammatory properties via NF-κB pathway inhibition. For instance, methyl 3,4,5-trimethoxycinnamate reduces pro-inflammatory cytokines in RAW264.7 macrophages at IC50 values of 10–50 µM . Screening typically involves LPS-stimulated macrophage assays paired with ELISA or Western blotting for cytokine quantification.

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in methoxy groups) be resolved during structural refinement?

- Methodological Answer: Use iterative refinement in SHELXL with constraints (e.g., DFIX for bond lengths) and disorder modeling (PART指令). For example, Ethyl N,N'-bis(3,4,5-trimethoxyphenyl)phosphorodiamidate required partial occupancy refinement for overlapping methoxy conformers . High-resolution data (>1.0 Å) and twin refinement (TWIN/BASF commands) may resolve ambiguities .

Q. What strategies validate the specificity of N-methyl-3,4,5-trimethoxycinnamamide in target-binding assays?

- Methodological Answer: Combine orthogonal methods:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets.

- Competitive ELISA : Use structural analogs (e.g., 3,4,5-trimethoxybenzaldehyde derivatives) to confirm binding site competition .

- Computational docking : Compare binding energies (AutoDock Vina) of the compound vs. decoy molecules to rule out nonspecific interactions.

Q. How can SAR studies differentiate the contributions of methoxy substituents to bioactivity?

- Methodological Answer: Synthesize analogs with selective demethylation (e.g., 3-methoxy vs. 4,5-dimethoxy) and test in functional assays. For example, replacing 3,4,5-trimethoxy with 3,4-dihydroxy groups in flavone derivatives abolished mucus-stimulating activity, highlighting the necessity of methoxy groups . Use multivariate statistical analysis (e.g., PCA) to correlate substituent positions with activity trends.

Q. What analytical challenges arise in quantifying N-methyl-3,4,5-trimethoxycinnamamide metabolites, and how are they addressed?

- Methodological Answer: Metabolites (e.g., O-demethylated derivatives) often co-elute in HPLC due to similar polarity. Solutions include:

- LC-MS/MS with MRM : Monitor specific transitions (e.g., m/z 225 → 181 for demethylated products) .

- Derivatization : Use Girard’s reagent T to enhance ionization efficiency of polar metabolites in ESI-MS .

Q. How do in vitro toxicity profiles (e.g., mitochondrial toxicity) translate to in vivo models for this compound class?

- Methodological Answer: Perform parallel assays:

- In vitro : MTT assay on HepG2 cells to assess acute cytotoxicity (EC50).

- In vivo : Zebrafish larvae (Danio rerio) for developmental toxicity screening (LC50). Discrepancies may arise due to metabolic activation; address via microsomal incubation (e.g., rat liver S9 fraction) to simulate hepatic processing .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。